2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol
Description
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16(17,12-18)13-19/h6-9,18-19H,2-5,10-13,17H2,1H3 |
InChI Key |
GTXLOLWMLNVPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amination of 1,3-Dihydroxyacetone Derivatives
A common route to 2-amino-1,3-propanediol compounds starts with 1,3-dihydroxyacetone dimer. The process involves:
Step 1: Formation of Alkoxyimine Intermediate
React 1,3-dihydroxyacetone dimer with a suitable amine (e.g., NH2CH2alkyl) in an appropriate solvent to form an alkoxyimine intermediate.Step 2: Reduction to Amino-1,3-propanediol
The intermediate is then reduced using a reducing agent (such as sodium borohydride or catalytic hydrogenation) to yield 2-amino-1,3-propanediol derivatives.
This method can be adapted to introduce the 4-pentylphenyl ethyl substituent by selecting an amine containing the corresponding aromatic alkyl group or by subsequent functionalization.
Example from Patent Literature
European Patent EP0627406B1 and related patents describe the preparation of various 2-amino-1,3-propanediol derivatives substituted with alkylphenyl groups, including compounds closely related to 2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol. The general synthetic approach involves:
- Preparation of substituted phenyl ethyl intermediates.
- Coupling these intermediates with amino-propanediol backbones.
- Isolation of pharmaceutically acceptable salts for improved stability and usability.
The amination of 2-chloro-1,3-propanediol with ammonia in aqueous media is a scalable and efficient route to 2-amino-1,3-propanediol derivatives, adaptable for substituted variants including 4-pentylphenyl ethyl groups.
Palladium-catalyzed cross-coupling reactions offer precise control over aromatic substitutions, enabling the synthesis of complex substituted amino-propanediols, though these methods are more common for analogues than the exact compound.
Patents emphasize the pharmaceutical relevance of these compounds, indicating the necessity for high purity and reproducibility in synthesis.
Chemical Reactions Analysis
Key Reaction Table:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Diethylacetamido malonate, base (K₂CO₃), DMF, 80°C | Formula 4 | 78-85% |
| 2 | NaOH/EtOH, reflux | Formula 5 | 90-92% |
| 3 | HCl (conc.), H₂O, 60°C | Final Product | 88-95% |
Polymorphic Formations
The compound exhibits distinct crystalline polymorphs depending on reaction conditions:
-
Form A : Obtained via slow evaporation from ethanol, characterized by XRPD peaks at 2θ = 3.876, 5.744, 7.739, and 11.65 .
-
Form Y : Hydrochloride salt crystallized from acetone/water, with peaks at 2θ = 3.549, 5.185, and 7.739 .
Polymorphism Data:
| Polymorph | XRPD 2θ Values (Key Peaks) | Solvent System |
|---|---|---|
| Form A | 3.876, 5.744, 7.739 | Ethanol |
| Form Y | 3.549, 5.185, 7.739 | Acetone/H₂O |
Salt Formation
The primary amine group reacts with acids to form pharmaceutically acceptable salts:
-
Hydrochloride Salt : Treatment with HCl gas in methanol yields 2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol hydrochloride .
-
Alternative Salts : Succinate, oxalate, and phosphate salts are synthesized via freeze-drying or ion-exchange .
Biological Activation via Phosphorylation
In vivo, the compound undergoes phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite 2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol phosphate, which modulates sphingosine-1-phosphate receptors .
Hydrolytic Degradation
Under accelerated stability conditions (40°C/75% RH), the compound degrades via:
-
Ester Hydrolysis : Cleavage of the malonate ester linkage to yield 4-pentylphenylethyl alcohol .
-
Oxidation : Formation of N-oxide derivatives in the presence of peroxides .
Degradation Products:
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH 1.2) | 4-pentylphenylethyl alcohol | Ester hydrolysis |
| Oxidative (H₂O₂) | N-oxide | Amine oxidation |
Comparative Reactivity with Analogs
Replacing the pentyl group with longer alkyl chains (e.g., heptyl or octyl) alters solubility and crystallinity but retains the core reactivity profile .
Scientific Research Applications
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and autoimmune diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol involves its interaction with specific molecular targets in biological systems. It is known to modulate sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking and vascular integrity. By binding to these receptors, the compound can influence various cellular pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
FTY720 (Fingolimod)
- Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride .
- FTY720 is phosphorylated in vivo to FTY720-P, a high-affinity agonist for S1P receptors (except S1P2), inducing receptor internalization and immunosuppression .
- Pharmacokinetics: FTY720 has a half-life of ~18 hours in humans, with sustained receptor modulation due to prolonged phosphorylation .
SYL930 and H002 (SYL927)
- Structure :
- Key Differences :
- Metabolism :
Other Derivatives
- Patent Derivatives: Compounds with acyl-protected amino groups or formylphenyl substituents (e.g., 2-amino-2-{2-[4-(1-hydroxy-5-phenyl-pentyl)phenyl]ethyl}-propane-1,3-diol) exhibit immunosuppressive activity but require metabolic activation for efficacy .
- BODIPY Conjugates: Fluorescent derivatives like 2-amino-2-{2-[4-(5-(BODIPY)phenyl)ethyl}propane-1,3-diol are used for tracking cellular uptake and receptor localization, highlighting the versatility of the propane-1,3-diol scaffold .
Structural and Pharmacological Comparison Table
Research Implications and Gaps
- Metabolic Stability : The pentyl variant’s shorter alkyl chain may reduce metabolic stability compared to FTY720, necessitating studies on phosphorylation efficiency and metabolite persistence .
- Formulation Challenges : Unlike FTY720, which is formulated with lecithin and saccharides to mitigate hemolysis , the pentyl compound’s solubility and excipient compatibility remain unexplored.
- Safety Profile : Structural analogs like H002 demonstrate that substituent modifications can uncouple therapeutic efficacy from adverse effects. The pentyl compound’s S1PR1/3 selectivity and cardiovascular safety require validation .
Biological Activity
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol (commonly referred to as FTY720 or Fingolimod) is a sphingosine-1-phosphate receptor modulator that has garnered attention for its diverse biological activities. This compound has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases and organ transplantation.
Chemical Structure and Properties
- Chemical Formula : C19H29NO2
- Molecular Weight : 303.44 g/mol
- CAS Number : 162359-56-0
The compound features a unique structure that allows it to interact with sphingosine receptors, influencing various biological pathways.
FTY720 functions primarily as a modulator of sphingosine-1-phosphate (S1P) receptors, particularly S1P1, S1P3, S1P4, and S1P5. By binding to these receptors, FTY720 promotes lymphocyte sequestration in lymph nodes and reduces their circulation in the bloodstream. This action is crucial in mitigating autoimmune responses and preventing graft rejection in transplant scenarios.
Immunomodulation
FTY720 has demonstrated significant immunosuppressive effects. In various studies, it has been shown to:
- Reduce Lymphocyte Migration : FTY720 effectively prevents the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby lowering peripheral blood lymphocyte counts .
- Protect Against Liver Injury : In murine models of liver injury induced by Concanavalin A (Con A), FTY720 exhibited protective effects by reducing serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage .
Neuroprotective Effects
Recent research suggests that FTY720 may also possess neuroprotective properties. It has been implicated in:
- Modulating Neuroinflammation : By influencing the migration and activation of microglia, FTY720 may reduce neuroinflammatory processes associated with diseases like multiple sclerosis .
- Promoting Axonal Protection : Studies indicate that FTY720 can promote survival pathways in neurons, potentially aiding recovery from neurodegenerative conditions.
Clinical Applications
- Multiple Sclerosis (MS) : FTY720 was approved for the treatment of relapsing forms of MS due to its ability to reduce relapse rates significantly compared to placebo treatments.
- Organ Transplantation : Clinical trials have shown that FTY720 can be effective in preventing acute rejection episodes in kidney transplant recipients when used as part of a multi-drug immunosuppressive regimen.
Research Findings
In a controlled study involving patients with MS, those treated with FTY720 showed a reduction in annualized relapse rates by approximately 54% compared to placebo . Additionally, improvements in MRI outcomes were noted, suggesting reduced disease activity.
Q & A
Q. Table 1. Key Reaction Conditions from Patent Synthesis ()
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromoacetylation | AlCl₃, 2-bromoacetyl chloride | 85–90 |
| Malonate coupling | NaOEt, anhydrous ethanol, 6 hr reflux | 75–80 |
| NaBH₄ reduction | NaBH₄/MeOH, 2.5 hr RT | 90–95 |
| Pd/C hydrogenation | 5% Pd/C, H₂ (0.1 bar), ethanol | 88–92 |
Q. Table 2. Hazard Classification ()
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral) | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear nitrile gloves |
| Eye irritation | H319 | Use safety goggles |
| Respiratory irritation | H335 | Work in ventilated hood |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
